5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol is a chemical compound with a complex structure that includes a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxyphenol group
Properties
IUPAC Name |
N-cyclopropyl-3-(3-hydroxy-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-16-8-5-12(10-15(16)19)11-3-2-4-13(9-11)17(20)18-14-6-7-14/h2-5,8-10,14,19H,6-7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFKWKVFVPFSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685749 | |
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-53-6 | |
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the cyclopropylaminocarbonyl intermediate. This intermediate is then coupled with a phenyl ring through a series of reactions, including Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds . The reaction conditions for Suzuki–Miyaura coupling generally involve the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid
- 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid
Uniqueness
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyphenol group, in particular, differentiates it from other similar compounds, providing unique reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
